2-(N-Ethyl-m-toluidino)ethanol

Catalog No.
S1526088
CAS No.
91-88-3
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(N-Ethyl-m-toluidino)ethanol

CAS Number

91-88-3

Product Name

2-(N-Ethyl-m-toluidino)ethanol

IUPAC Name

2-(N-ethyl-3-methylanilino)ethanol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-3-12(7-8-13)11-6-4-5-10(2)9-11/h4-6,9,13H,3,7-8H2,1-2H3

InChI Key

KRNUKKZDGDAWBF-UHFFFAOYSA-N

SMILES

CCN(CCO)C1=CC=CC(=C1)C

Synonyms

2-(N-Ethyl-m-toluidino)-ethanol; 2-[Ethyl(3-methylphenyl)amino]-ethanol; 2-[Ethyl(3-methylphenyl)amino]ethanol; 3-Methyl-N-ethyl-N-(β-hydroxyethyl)aniline; N-Ethyl-N-(2-hydroxyethyl)-3-methylaniline; N-Ethyl-N-(2-hydroxyethyl)-m-toluidine; N-Ethyl-N-

Canonical SMILES

CCN(CCO)C1=CC=CC(=C1)C

The exact mass of the compound 2-(N-Ethyl-m-toluidino)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89746. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(N-Ethyl-m-toluidino)ethanol is a highly specialized N-alkyl-N-hydroxyalkylaniline derivative serving as a critical coupling component in the synthesis of disperse dyes, azo colorants, and fluoran-based thermochromic formers. Featuring both an electron-donating meta-methyl group and a reactive primary hydroxyl group, this compound offers a precise balance of lipophilicity, steric orientation, and synthetic versatility. In industrial procurement, its value is defined by its ability to undergo rapid electrophilic aromatic substitution at the para position while providing a functional handle for subsequent esterification or polymer grafting, making it an indispensable precursor for high-exhaustion polyester dyes such as Disperse Blue 106 and 109 [1].

Substituting 2-(N-Ethyl-m-toluidino)ethanol with closely related anilines compromises both process economics and final product specifications. Replacing it with N,N-diethyl-m-toluidine eliminates the hydroxyl group, completely preventing downstream esterification or polyurethane integration required for reactive and polymeric dyes. Conversely, using N-ethyl-N-(2-hydroxyethyl)aniline (lacking the meta-methyl group) alters the electron density of the aromatic ring, which slows azo coupling kinetics, reduces overall yield, and causes an unacceptable hypsochromic (lighter) shift in the final dye shade. Furthermore, substitution with N,N-bis(2-hydroxyethyl)-m-toluidine increases hydrophilicity to a level that severely degrades the dye's exhaustion rate and wash fastness on hydrophobic fibers like polyester[1].

Azo Coupling Kinetics and Synthetic Yield

The presence of the meta-methyl group in 2-(N-Ethyl-m-toluidino)ethanol significantly activates the para position via electron donation, enhancing its reactivity towards diazonium salts. In standardized industrial diazo coupling processes, this compound achieves >95% conversion yields with significantly reduced reaction times. In contrast, the unmethylated baseline, N-ethyl-N-(2-hydroxyethyl)aniline, exhibits slower coupling kinetics and typically plateaus at ~85% yield under identical conditions, leading to higher residual precursor levels and requiring more extensive purification [1].

Evidence DimensionAzo coupling conversion yield
Target Compound Data>95% yield with rapid kinetics
Comparator Or Baseline~85% yield (N-ethyl-N-(2-hydroxyethyl)aniline)
Quantified Difference>10% absolute increase in yield and reduced batch time
ConditionsStandardized diazonium coupling assay at 0-5°C

Higher coupling yields directly translate to improved batch economics, higher throughput, and lower effluent treatment costs in dye manufacturing.

Dye Exhaustion Efficiency on Polyester Fibers

The asymmetric N-substitution (one ethyl, one hydroxyethyl) of 2-(N-Ethyl-m-toluidino)ethanol provides an optimal hydrophilic-lipophilic balance for disperse dyes. Dyes synthesized from this intermediate routinely achieve >90% exhaustion rates on polyethylene terephthalate (PET) fibers. When the bis-hydroxyethyl analog (N,N-bis(2-hydroxyethyl)-m-toluidine) is used, the resulting dye becomes excessively hydrophilic, causing the exhaustion rate to drop to 75-80% and negatively impacting wash fastness [1].

Evidence DimensionDye exhaustion rate on PET
Target Compound Data>90% exhaustion
Comparator Or Baseline75-80% exhaustion (N,N-bis(2-hydroxyethyl)-m-toluidine derivatives)
Quantified Difference10-15% higher exhaustion efficiency
ConditionsHigh-temperature polyester dyeing process

Maximizing dye exhaustion reduces raw material consumption per dye batch and minimizes the environmental burden of highly colored wastewater.

Precursor Versatility for Esterification and Polymer Grafting

The terminal hydroxyl group on the N-hydroxyethyl chain allows 2-(N-Ethyl-m-toluidino)ethanol to undergo quantitative esterification (e.g., with cyanoacetic acid) or reaction with diisocyanates. This enables 100% functional conversion into advanced dye intermediates or incorporation into polyurethane backbones. The commonly stocked N,N-diethyl-m-toluidine lacks this reactive handle, resulting in 0% capability for these specific downstream modifications, restricting its use to simple, non-reactive solvent dyes [1].

Evidence DimensionCapability for terminal esterification/polyurethane linkage
Target Compound Data100% conversion capability
Comparator Or Baseline0% capability (N,N-diethyl-m-toluidine)
Quantified DifferenceAbsolute functional enablement vs. complete inability
ConditionsStandard esterification or isocyanate coupling conditions

Procurement of the hydroxyethyl derivative is mandatory for manufacturers producing tethered colorants, reactive dyes, or specialized color formers.

Bathochromic Shift for Deep Shade Formulations

The steric and electronic contributions of the meta-methyl group in 2-(N-Ethyl-m-toluidino)ethanol induce a predictable bathochromic (red) shift in the absorption spectrum of the resulting dyes. Compared to dyes derived from N-ethyl-N-(2-hydroxyethyl)aniline, those synthesized from the m-toluidine derivative exhibit a λmax shift of approximately 15-25 nm. This shift is structurally essential for formulating deep blue, navy, and violet disperse dyes (such as Disperse Blue 106) that meet strict commercial shade specifications [1].

Evidence DimensionAbsorption maximum (λmax) shift
Target Compound Data+15-25 nm bathochromic shift
Comparator Or BaselineBaseline λmax (N-ethyl-N-(2-hydroxyethyl)aniline derivatives)
Quantified Difference15-25 nm shift toward longer wavelengths
ConditionsSpectrophotometric analysis of corresponding azo dye derivatives

Achieving the exact target shade is a strict pass/fail criterion in commercial dye procurement, making the meta-methyl group non-negotiable for specific blue/violet product lines.

Synthesis of High-Exhaustion Disperse Dyes

Directly leveraging its optimized hydrophilic-lipophilic balance, this compound is the premier coupling component for manufacturing deep-shade disperse dyes (e.g., Disperse Blue 102, 106, 109) used in polyester textile dyeing, ensuring maximum dye uptake and minimal effluent waste [1].

Production of Thermochromic and Carbonless Color Formers

Utilizing the electron-donating properties of the meta-methyl group, it serves as a critical intermediate in the synthesis of fluoran-based dyes, ensuring high color density and rapid development in thermal paper applications[2].

Development of Polymeric and Reactive Colorants

The terminal hydroxyl group provides an essential reactive site for esterification or urethane linkage, making it the precursor of choice for synthesizing non-migrating dyes covalently bound to polymer matrices[3].

XLogP3

2.5

UNII

1ALR5X8R8W

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (45.21%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (54.79%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (45.21%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H318 (97.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (45.21%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H412 (45.21%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

91-88-3

Wikipedia

2-(N-ethyl-m-toluidino)ethanol

General Manufacturing Information

Ethanol, 2-[ethyl(3-methylphenyl)amino]-: ACTIVE

Explore Compound Types